molecular formula C20H23ClN2O2 B2398868 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 2034251-89-1

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2398868
CAS No.: 2034251-89-1
M. Wt: 358.87
InChI Key: SAUOJZRTMJRWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a piperidine ring substituted with a chloropyridinyl group and a phenylbutanone moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Chloropyridinyl Group: The piperidine ring is then reacted with 3-chloropyridine under suitable conditions to introduce the chloropyridinyl group.

    Attachment of the Phenylbutanone Moiety: Finally, the phenylbutanone moiety is attached through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloropyridinyl group.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one and (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone share structural similarities.

    Uniqueness: The presence of the phenylbutanone moiety and the specific substitution pattern on the piperidine ring confer unique chemical and biological properties to this compound, making it distinct from its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)23-12-9-16(10-13-23)25-19-8-11-22-14-18(19)21/h3-8,11,14,16-17H,2,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUOJZRTMJRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.